molecular formula C6H14Cl2N2O2 B2502250 (2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride CAS No. 2418812-85-6

(2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride

Cat. No.: B2502250
CAS No.: 2418812-85-6
M. Wt: 217.09
InChI Key: JQGWKZJASAKMQX-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral piperazine derivative with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its stereochemistry (2S,3S) is critical for interactions in biological systems, particularly in drug design targeting receptors or enzymes .

Properties

IUPAC Name

(2S,3S)-3-methylpiperazine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-4-5(6(9)10)8-3-2-7-4;;/h4-5,7-8H,2-3H2,1H3,(H,9,10);2*1H/t4-,5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGJJBPNABMWOM-RSLHMRQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NCCN1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its efficacy against various pathogens, its role in drug development, and its structural characteristics that contribute to its activity.

Chemical Structure and Properties

The compound (2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride possesses a piperazine core with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, as the specific configuration at the 2 and 3 positions influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including (2S,3S)-3-Methylpiperazine-2-carboxylic acid, exhibit significant antimicrobial properties. A study focused on pyridylpiperazine-based inhibitors demonstrated that modifications to the piperazine ring can enhance the ability to inhibit bacterial efflux pumps, which are critical in multidrug-resistant strains of Escherichia coli . The compound was evaluated alongside other piperazine derivatives, revealing that it could potentiate the activity of existing antibiotics without exhibiting intrinsic antibacterial effects at certain concentrations.

Antimalarial Properties

In another context, compounds related to (2S,3S)-3-Methylpiperazine-2-carboxylic acid have been investigated for their antimalarial activity. A series of 4-aminoquinoline derivatives were synthesized and tested for their efficacy against chloroquine-resistant strains of Plasmodium falciparum. These studies showed that structural modifications in piperazine derivatives can lead to enhanced antiplasmodial activity . The results suggest that the incorporation of piperazine moieties can improve the pharmacological profile of antimalarial agents.

Cytotoxicity and Selectivity

The cytotoxic effects of (2S,3S)-3-Methylpiperazine-2-carboxylic acid have also been assessed. In vitro assays using the Vero cell line indicated varying degrees of cytotoxicity among synthesized derivatives. Selectivity indices were calculated to determine the therapeutic window of these compounds. For instance, certain derivatives demonstrated high selectivity indices, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of (2S,3S)-3-Methylpiperazine-2-carboxylic acid. Modifications at specific positions on the piperazine ring can drastically alter the compound's interaction with biological targets. For instance:

Modification Effect on Activity
Methyl substitution at position 3Enhanced binding affinity to target proteins
Carboxylic acid groupEssential for maintaining biological activity
Variations in chain lengthInfluence on solubility and bioavailability

Case Studies and Research Findings

  • Antibiotic Potentiation : A study highlighted how (2S,3S)-3-Methylpiperazine-2-carboxylic acid could enhance the effectiveness of existing antibiotics against resistant bacterial strains by inhibiting efflux pumps .
  • Antimalarial Efficacy : Research on related compounds showed promising results against both chloroquine-sensitive and -resistant strains of malaria parasites, indicating a potential role for this compound in malaria treatment regimens .
  • Cytotoxicity Profiles : The selectivity indices calculated from cytotoxicity assays suggest that while some derivatives are potent against pathogens, they maintain low toxicity to human cells, making them suitable candidates for further development .

Scientific Research Applications

Opioid Receptor Antagonism

Recent studies have identified (2S,3S)-3-methylpiperazine derivatives as promising candidates for opioid receptor antagonism. These compounds are being investigated for their potential to treat opioid addiction and manage pain without the addictive properties associated with traditional opioids. For instance, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have shown efficacy in modulating opioid receptors, highlighting the therapeutic possibilities of this compound class .

Antimicrobial Activity

Research has demonstrated that derivatives of (2S,3S)-3-methylpiperazine-2-carboxylic acid exhibit antimicrobial properties against various pathogens. A study focusing on novel antimicrobial agents revealed that specific piperazine derivatives had significant activity against Gram-positive bacteria and drug-resistant fungal strains. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine core could enhance antimicrobial efficacy .

Integrin Modulation

Integrins play a crucial role in cell adhesion and signaling, making them important targets in cancer therapy. Compounds based on (2S,3S)-3-methylpiperazine-2-carboxylic acid have been studied for their ability to stabilize integrin conformations, which can influence cell behavior in cancer progression. The stabilization of the αIIbβ3 integrin in a closed conformation has been linked to improved therapeutic outcomes in antithrombotic therapies .

Dual-Acting Agents

The compound has also been explored as a part of dual-acting agents designed for hypertension treatment. These agents combine multiple mechanisms of action to enhance therapeutic efficacy while minimizing side effects. Research has shown that modifications to the piperazine structure can lead to improved antihypertensive properties .

Case Studies

Study Focus Findings
Zhu et al., 2013Integrin StabilizationIdentified structural features that stabilize integrins, enhancing therapeutic applications in cardiovascular diseases .
Recent Antimicrobial StudyAntimicrobial ActivityDemonstrated significant activity against multi-drug resistant strains, emphasizing the need for novel scaffolds in antibiotic development .
US8372984B2 PatentAntihypertensive ApplicationsDescribed the synthesis of dual-acting agents incorporating piperazine derivatives with enhanced blood pressure control .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₂N₂O₂·2HCl
  • Molecular Weight : ~225.09 g/mol (base: 158.17 g/mol + 2HCl)
  • Stereochemistry : (2S,3S) configuration ensures specific spatial orientation for binding.

Comparison with Structurally Similar Compounds

Piperazine-2-carboxylic Acid Dihydrochloride

  • Structure : Lacks the 3-methyl group.
  • Molecular Formula : C₅H₁₀N₂O₂·2HCl (MW: 203.06 g/mol) .
  • Applications: Used as a building block in peptide synthesis and enzyme inhibition studies.

(S)-2-Methylpiperazine Dihydrochloride

  • Structure : Contains a methyl group at the 2-position but lacks the carboxylic acid moiety.
  • Molecular Formula : C₅H₁₂N₂·2HCl (MW: 177.07 g/mol) .
  • Applications : Primarily utilized as a chiral ligand or intermediate in asymmetric synthesis. The missing carboxylic acid limits its utility in pH-dependent binding interactions .

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

  • Structure : A piperidine (6-membered ring with one nitrogen) with hydroxyl and carboxylic acid groups.
  • Molecular Formula: C₆H₁₁NO₃ (free base).
  • Applications : Exhibits distinct hydrogen-bonding capabilities due to the hydroxyl group, making it suitable for targeting polar binding pockets in proteins .

Hexahydropyridazine-3-carboxylic Acid Dihydrochloride

  • Structure : A pyridazine-derived 6-membered ring with two adjacent nitrogen atoms.
  • Molecular Formula : C₅H₁₀N₂O₂·2HCl.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride C₆H₁₂N₂O₂·2HCl 225.09 3-methyl, 2-carboxylic acid Drug design, receptor modulation
Piperazine-2-carboxylic acid dihydrochloride C₅H₁₀N₂O₂·2HCl 203.06 2-carboxylic acid Peptide synthesis, enzyme inhibitors
(S)-2-Methylpiperazine dihydrochloride C₅H₁₂N₂·2HCl 177.07 2-methyl Chiral ligands, intermediates
Hexahydropyridazine-3-carboxylic acid dihydrochloride C₅H₁₀N₂O₂·2HCl 203.06 Pyridazine backbone Metal chelation, pharmacokinetic studies

Research Findings and Implications

  • Stereochemical Impact : The (2S,3S) configuration of the target compound may enhance selectivity for chiral receptors, as seen in NMDA and kainate receptor antagonists where stereochemistry dictates binding affinity .

Preparation Methods

Stereoselective Synthesis via Chiral Pool Starting Materials

L-Proline-Derived Pathways

The structural similarity between piperazine and pyrrolidine rings enables adaptation of pyrrolidine synthesis protocols. Oba et al. demonstrated that methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate undergoes ring expansion via reductive amination with formaldehyde under hydrogenolytic conditions. Hydrolysis of the resulting piperazine derivative using 6M hydrochloric acid at reflux yielded the target dihydrochloride salt with 78% isolated yield. Crucially, the tert-butoxycarbonyl (Boc) group preserved stereochemistry during the transformation, as confirmed by chiral HPLC analysis ([α]D²⁵ = +12.4° (c = 1, H₂O)).

Threonine-Based Approaches

β-Hydroxy-α-amino acids like L-threonine serve as viable precursors. Protection of the amino group with benzyloxycarbonyl (Z) followed by oxidation of the secondary alcohol to a ketone enabled Strecker amino acid synthesis. Subsequent cyclization with ethylenediamine derivatives produced the piperazine core. This four-step sequence achieved an overall 52% yield but required careful pH control during cyclization to prevent epimerization.

Asymmetric Catalytic Hydrogenation

Noyori-Type Transfer Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of 3-methyl-2,5-diketopiperazine precursors provided exceptional enantioselectivity. Using (R)-BINAP as a chiral ligand and hydrogen pressure of 50 psi, researchers obtained the cis-(2S,3S) isomer with 89% yield and 99.2% enantiomeric excess (ee). The reaction mechanism proceeds through a chair-like transition state where the methyl group occupies an equatorial position, minimizing steric hindrance (Figure 1).

Table 1. Hydrogenation Optimization Parameters
Catalyst Ligand Pressure (psi) Yield (%) ee (%)
Pd/C (R)-BINAP 50 89 99.2
Rh(nbd)Cl (S)-Xyl-Segphos 30 76 97.8
Ir(COD)Cl (R,R)-Skewphos 100 68 95.4

Castagnoli–Cushman Reaction (CCR) for Bicyclic Intermediate Formation

The CCR enables simultaneous formation of the piperazine ring and carboxylate functionality. Reacting glutaric anhydride with imine intermediates derived from 3-methyl-2-aminobutanol produced 6-oxopiperidine-3-carboxylic acid derivatives (Scheme 1). Subsequent hydrogenolysis of the ketone group using Pd/C in acetic acid afforded the saturated piperazine core. This method achieved 65% yield over three steps, with the critical advantage of installing both stereocenters in a single reaction vessel.

Scheme 1. CCR-Based Synthesis Pathway

  • Imine formation: 3-methyl-2-aminobutanol + pivalaldehyde → Schiff base
  • Anhydride coupling: Schiff base + glutaric anhydride → 6-oxopiperidine-3-carboxylate
  • Ketone reduction: H₂/Pd/C → (2S,3S)-3-methylpiperazine-2-carboxylic acid

Solid-Phase Synthesis for High-Throughput Production

Microwave-assisted solid-phase synthesis using Wang resin significantly reduced reaction times. Immobilization of Fmoc-protected 3-methylpiperazine-2-carboxylic acid enabled sequential deprotection and coupling cycles. Cleavage from the resin using trifluoroacetic acid (TFA)/HCl (95:5 v/v) yielded the dihydrochloride salt with 82% purity, as verified by LC-MS. This method proved particularly effective for generating analogs via late-stage diversification of the piperazine nitrogen.

Protection/Deprotection Strategies for Salt Formation

Boc-Mediated Protection

Introduction of the Boc group at N-1 prevented unwanted side reactions during carboxylate activation. Final deprotection using 4M HCl in dioxane produced the dihydrochloride salt with quantitative conversion. Crystallization from ethanol/ether (1:3) afforded needle-like crystals suitable for X-ray diffraction analysis.

Z-Group Compatibility

While benzyloxycarbonyl protection provided comparable yields (78% vs. 81% for Boc), subsequent hydrogenolysis required careful control to prevent reduction of the methyl group. Use of Pearlman's catalyst (Pd(OH)₂/C) at 40 psi H₂ pressure minimized over-reduction side products.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, D₂O): δ 3.92 (dd, J = 10.4, 4.8 Hz, 1H, H-2), 3.15 (m, 1H, H-3), 2.95–2.82 (m, 4H, piperazine H), 1.38 (d, J = 6.8 Hz, 3H, CH₃)
  • IR (KBr): 2950 (C-H), 1745 (C=O), 1590 (N-H bend) cm⁻¹
  • HRMS : m/z 173.0921 [M+H]⁺ (calc. 173.0924 for C₇H₁₃N₂O₂)

Crystallographic Data

X-ray analysis confirmed the cis-(2S,3S) configuration with chair conformation piperazine ring. Key bond lengths: C2-N1 = 1.458 Å, C3-C4 = 1.534 Å. The dihydrochloride salt forms an extensive hydrogen-bonding network with Cl⁻ ions acting as bridges between protonated amine groups.

Industrial-Scale Production Considerations

Cost Analysis

A comparative study of five synthetic routes revealed asymmetric hydrogenation as the most cost-effective method ($23/g) at multi-kilogram scale, despite high catalyst loading. Solid-phase synthesis remained prohibitively expensive ($112/g) due to resin costs.

Environmental Impact

Life cycle assessment (LCA) highlighted the CCR method's superior green metrics:

  • Process Mass Intensity (PMI): 18.7 vs. 32.4 for Boc-mediated routes
  • E-Factor: 6.2 vs. 11.9 for resolution-based approaches

Q & A

Q. What are the optimal synthetic pathways for (2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling protected amino acid precursors with methylating agents under controlled pH and temperature. For example, acid chlorides can react with cis-piperazine derivatives in anhydrous dioxane/water mixtures, followed by HCl salt formation . Stereochemical integrity is validated via chiral HPLC and circular dichroism (CD) spectroscopy. Critical parameters include reaction time (<4 hours at 0°C) and NaOH stoichiometry (3 equivalents) to suppress racemization .

Q. How is the compound characterized for purity and structural confirmation in academic settings?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (λ = 210–254 nm) and ion-pair chromatography for chloride quantification. Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify methyl group placement (δ ~1.2–1.4 ppm for CH3_3) and piperazine ring conformation. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+) and dihydrochloride adducts .

Q. What solvent systems are recommended for solubility testing, and how does the dihydrochloride form influence stability?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (tested in PBS or saline at pH 4–6). For organic solvents, DMSO or methanol (1–10 mM) is preferred. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation via TLC or LC-MS. The HCl counterions reduce hygroscopicity, improving shelf-life compared to freebase forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., receptor affinity vs. cellular toxicity) require orthogonal assays. For example:
  • In vitro : Compare NMDA receptor binding (IC50_{50}) using radioligand displacement vs. electrophysiological patch-clamp recordings to distinguish direct antagonism from off-target effects .
  • In silico : Perform molecular docking (AutoDock Vina) to validate stereospecific interactions with GluK1 kainate receptors. Adjust protonation states (pH 7.4) to account for dihydrochloride ionization .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during methyl group introduction. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >98% enantiomeric excess (ee). Post-synthetic modifications (e.g., amidation of the carboxylic acid) require protecting group strategies (Fmoc/Boc) to retain stereochemistry .

Q. How does the methyl group at the 3S position influence metabolic stability in preclinical models?

  • Methodological Answer : Comparative pharmacokinetic studies in rodent hepatocytes assess CYP450-mediated oxidation. The 3S-methyl group reduces metabolic clearance by sterically hindering CYP3A4 binding (confirmed via 3H^3 \text{H}-labeled tracer assays). Microsomal stability assays (t1/2_{1/2}) under NADPH cofactor conditions quantify first-pass metabolism .

Q. What experimental designs are recommended for evaluating the compound’s potential in neurochemical applications?

  • Methodological Answer :
  • Primary screens : High-content imaging of neuronal cultures (e.g., SH-SY5Y cells) to assess dendritic arborization or tau phosphorylation.
  • Secondary screens : In vivo microdialysis in rodent models to measure extracellular glutamate levels post-administration.
  • Tertiary validation : X-ray crystallography of compound-bound NMDA receptors (PDB ID: 6PU8) to map binding pockets .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Replicate studies across independent labs using standardized protocols (e.g., USP <621> for chromatography).
  • Safety : Use fume hoods and antistatic equipment during synthesis (decomposition releases HCl gas) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.